2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
- Its chemical structure consists of a 1,3-dioxolane ring, a benzothiazole moiety, and a chlorophenoxy group.
- The compound is effective against various fungal pathogens, making it valuable for crop protection.
Difenoconazole: is a fungicide and plant protection agent widely used in agriculture. It belongs to the class of fungicides.
Preparation Methods
Synthetic Routes: Difenoconazole can be synthesized through several routes. One common method involves the reaction of with .
Reaction Conditions: The synthesis typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: Industrial-scale production involves optimization of reaction parameters, purification, and formulation for commercial use.
Chemical Reactions Analysis
Reactions: Difenoconazole undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The main product is Difenoconazole itself, which exhibits potent antifungal activity.
Scientific Research Applications
Agriculture: Difenoconazole protects crops (e.g., cereals, fruits, vegetables) from fungal diseases.
Medicine: Research explores its potential as an antifungal drug for human health.
Environmental Science: Studies investigate its impact on ecosystems and soil health.
Mechanism of Action
- Difenoconazole inhibits fungal sterol biosynthesis by blocking the enzyme 14α-demethylase .
- This disruption leads to impaired cell membrane integrity, preventing fungal growth.
Comparison with Similar Compounds
Unique Features: Difenoconazole’s distinct structure combines the benzothiazole and dioxolane moieties.
Similar Compounds: Other triazole fungicides include , , and .
Remember, Difenoconazole plays a crucial role in protecting crops and contributes to sustainable agriculture
Properties
Molecular Formula |
C22H17ClN2O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
XMAOQLGKPIMFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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